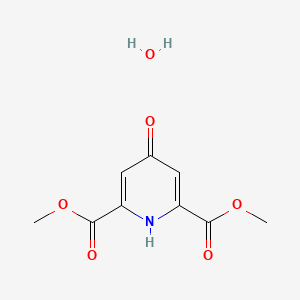

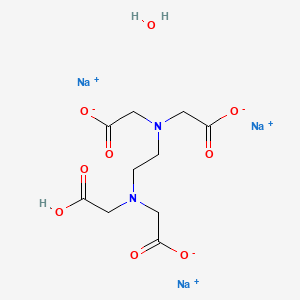

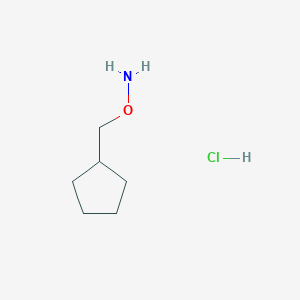

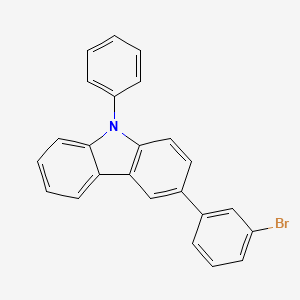

![molecular formula C48H29O4P B3030094 (11bR)-2,6-二-9-菲咯烷基-4-羟基-二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-氧化物 CAS No. 864943-22-6](/img/structure/B3030094.png)

(11bR)-2,6-二-9-菲咯烷基-4-羟基-二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-氧化物

描述

Synthesis Analysis

The synthesis of compounds related to "(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide" involves the preparation of phosphorus heterocyclic systems. Specifically, the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1',2'-g][1,3,2]dioxaphosphocin 8-oxides was achieved by reacting 8-bromo-dinaphthophosphocin with various mono and bis Grignard reagents, followed by oxidation with hydrogen peroxide (H2O2). The structures of these synthesized compounds were confirmed through elemental and spectral data, including 1H, 13C, and 31P NMR analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the absolute stereostructure of dinaphth[2,1-c:1',2'-e]oxepin-3-(5H)-one, a chiral binaphthalene derivative, was elucidated through multiple scattering X-ray experiments and circular dichroism (CD) . These techniques are crucial for determining the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of Grignard reagents, which are known for their role in forming carbon-carbon bonds. The reaction with 8-bromo-dinaphthophosphocin indicates the potential for further functionalization of the phosphorus heterocycle. The subsequent oxidation step with H2O2 suggests that these compounds can undergo redox reactions, which may be relevant for their reactivity and potential applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide" are not detailed in the provided papers, the related compounds synthesized in the studies exhibit moderate antimicrobial activity. This indicates that the compounds possess biological reactivity, which could be attributed to their unique structural features and the presence of the dioxaphosphocin ring system . The spectral data analysis, including NMR, is also indicative of the compounds' purity and structural integrity, which are important for their physical and chemical properties.

科学研究应用

化学性质和合成

(11bR)-4-羟基-2,6-双[2,4,6-三(1-甲基乙基苯基]-二萘[2,1-d: 1′,2′-f][1,3,2]二氧杂磷杂菲-4-氧化物,通常称为 (R)-TRIP,是一种白色结晶固体。它可溶于二氯甲烷、二噁烷、甲苯和甲醇中。合成遵循为手性磷酸催化剂开发的方法,特别是取代的 BINOL 合成。必须小心提纯以去除早期合成步骤中盐或重金属等污染物。处理和储存注意事项是实验室化学品的标准,没有已知的重大危险(Hutchinson,2013 年)。

抗菌活性

对相关 4-α-芳基氨基苄基二萘 [2,1-d:1',2'-f][1,3,2] 二氧杂磷杂菲 4-氧化物的合成、光谱表征和抗菌活性的一项研究揭示了它们在抗菌应用中的潜力。这些化合物由三组分一步反应合成,并显示出显着的抗菌活性,证明了类似化合物在医学和药物研究中的潜在用途(Haranath 等人,2005 年)。

催化和手性分子的合成

另一个重要的应用是在催化中,特别是在对映选择性反应中。例如,基于类似化合物的镍催化剂在乙烯基芳烃的氢乙烯基化中显示出高选择性和对映选择性。该应用在手性构件和中间体的合成中至关重要,展示了该化合物在有机化学中产生对映体纯物质的作用(Lassauque 等人,2009 年)。

作用机制

Target of Action

Similar compounds, such as phosphine-phosphoramidite ligands, have been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Mode of Action

It is known that similar phosphine-phosphoramidite ligands interact with their targets through rhodium-catalyzed enantioselective hydrogenation . This process involves the transfer of hydrogen atoms to the target molecule, leading to changes in its structure and properties.

Biochemical Pathways

The process of enantioselective hydrogenation typically affects the synthesis of aminoesters . Aminoesters are important intermediates in various biochemical pathways, including protein synthesis and metabolism.

Pharmacokinetics

The compound’s stability is noted to be moisture sensitive , which may impact its bioavailability.

Result of Action

The use of similar phosphine-phosphoramidite ligands in the stereoselective preparation of aminoesters suggests that this compound may influence the structure and function of proteins within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability is noted to be moisture sensitive , suggesting that humidity levels could impact its efficacy and stability. Furthermore, temperature and pH levels may also influence the compound’s action and stability.

属性

IUPAC Name |

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICVEIKBNVROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H29O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470690 | |

| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide | |

CAS RN |

864943-22-6 | |

| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

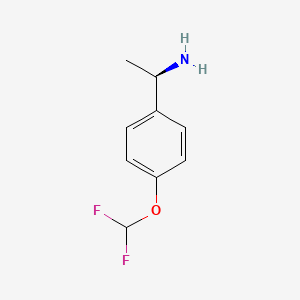

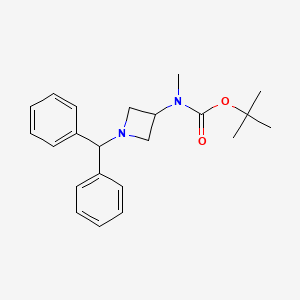

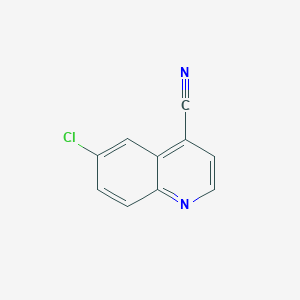

![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)